2-aminomethyl-3-phenyl-3 h-quinazolin-4-one
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Overview
Description
2-Aminomethyl-3-phenyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with substituted benzaldehyde, followed by an S_N2 substitution reaction with haloalkane . Another efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-3-phenyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Haloalkanes and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.
Medicine: It has been evaluated for its anticonvulsant, antidepressant, and anti-anxiety activities
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-aminomethyl-3-phenyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have shown cholinesterase inhibition and anti-inflammatory activities, suggesting their potential use in treating neurodegenerative diseases . The compound’s interaction with GABA receptors has also been implicated in its anticonvulsant and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3H-quinazolin-4-one: A closely related compound with similar biological activities.
3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Another heterocyclic compound with potential therapeutic applications.
2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: A structurally similar compound with diverse pharmacological properties.
Uniqueness
2-Aminomethyl-3-phenyl-3H-quinazolin-4-one stands out due to its unique aminoalkyl side chain, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(aminomethyl)-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11/h1-9H,10,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPKCIAWIDQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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